2,6-Dichloro-3-(difluoromethoxy)anisole
Overview
Description
2,6-Dichloro-3-(difluoromethoxy)anisole is a chemical compound with the molecular formula C8H6Cl2F2O2 and a molecular weight of 243.03 g/mol . It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to an anisole ring. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
The synthesis of 2,6-Dichloro-3-(difluoromethoxy)anisole typically involves the reaction of 2,6-dichloroanisole with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
2,6-Dichloro-3-(difluoromethoxy)anisole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the anisole ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
2,6-Dichloro-3-(difluoromethoxy)anisole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(difluoromethoxy)anisole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2,6-Dichloro-3-(difluoromethoxy)anisole can be compared with other similar compounds, such as:
2,6-Dichloroanisole: Lacks the difluoromethoxy group, which may result in different chemical and biological properties.
3,5-Dichloro-2-(difluoromethoxy)anisole: Has a different substitution pattern on the anisole ring, potentially leading to variations in reactivity and application.
2,6-Difluoro-3-(methoxy)anisole: Contains fluorine atoms instead of chlorine, which can influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
1,3-dichloro-4-(difluoromethoxy)-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O2/c1-13-7-4(9)2-3-5(6(7)10)14-8(11)12/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVFWTWHGOYFQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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